2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
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Overview
Description
2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is an organic compound that features a complex structure with multiple functional groups, including phenol, ether, and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate epoxide, which is then reacted with a pyrazole derivative under basic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield the corresponding hydroquinone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., bromine). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction and conditions used.
Scientific Research Applications
2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol include:
- 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-[(4-fluorobenzyl)oxy]phenol
- 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol derivatives with different substituents on the phenol ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-16-7-5-6-8-17(16)25-19-12(2)20-21-18(19)14-10-9-13(23-3)11-15(14)22/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVJMCNJDXEVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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